

# In Vivo Efficacy of SAR103168 in Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR103168 |           |
| Cat. No.:            | B1191841  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor activity of **SAR103168**, a multi-kinase inhibitor, in preclinical models of myeloid leukemia. Its performance is contextualized by comparing it with other kinase inhibitors investigated for similar indications. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.

## **Comparative Analysis of In Vivo Anti-Tumor Activity**

**SAR103168** has demonstrated notable anti-tumor efficacy in xenograft models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). To provide a clear comparison, the following table summarizes its activity alongside other relevant kinase inhibitors.



| Compound                                   | Target<br>Profile                                      | Animal<br>Model                | Cell Line                                             | Dosing<br>Regimen                                                          | Key<br>Outcomes                                                                                                                  |
|--------------------------------------------|--------------------------------------------------------|--------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| SAR103168                                  | Src family, Abl, VEGFR, PDGFR, FGFR, Tie2, EGFR        | SCID Mice                      | KG1, EOL-1,<br>Kasumi-1,<br>CTV1 (AML);<br>K562 (CML) | 16.7 mg/kg IV<br>or 2 x 40<br>mg/kg PO                                     | Impaired tumor growth and induced tumor regression. Showed synergistic activity with cytarabine.[1] [2]                          |
| Sorafenib (in combination with Cytarabine) | Multi-kinase<br>(Raf, VEGFR,<br>PDGFR,<br>FLT3, c-KIT) | NOD-SCID-<br>IL2Rynull<br>Mice | U937 (AML)                                            | Sorafenib: 60<br>mg/kg PO,<br>twice daily;<br>Cytarabine:<br>6.25 mg/kg IP | Significantly prolonged median survival to 46 days vs. 36 days for cytarabine alone and 19 days for control.                     |
| TL02-59                                    | Fgr (Src-<br>family kinase)                            | Mouse<br>Xenograft             | MV4-11<br>(AML)                                       | 10 mg/kg PO,<br>daily for 3<br>weeks                                       | Completely eliminated leukemic cells from the spleen and peripheral blood; significantly reduced bone marrow engraftment. [3][4] |



# **Signaling Pathway of SAR103168 Targets**

**SAR103168** is a potent inhibitor of a wide range of tyrosine kinases that are critical for tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the key signaling pathways affected by **SAR103168**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.13. Xenograft Model and In Vivo Antitumor Activity Assay [bio-protocol.org]
- 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of SAR103168 in Myeloid Leukemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#in-vivo-validation-of-sar103168-anti-tumor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com